5-fluoropentane-1-sulfonamide
Description
5-Fluoropentane-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a five-carbon aliphatic chain with a fluorine atom at the terminal position and a sulfonamide functional group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the fluorine atom and the sulfonamide group’s ability to participate in hydrogen bonding.
Properties
CAS No. |
1855739-63-7 |
|---|---|
Molecular Formula |
C5H12FNO2S |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoropentane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of thiols and amines as starting materials, which are readily available and cost-effective. The reaction typically requires an oxidizing agent and can be carried out under mild conditions .
Industrial Production Methods
In industrial settings, the preparation of sulfonamides often involves the use of sodium sulfinates and amines. This method is efficient and provides a variety of sulfonamide products in reasonable to excellent yields .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropentane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfonic acids, substituted sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoropentane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-fluoropentane-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA), the compound effectively inhibits bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares similarities with other sulfonamides and fluorinated alkanes. Key analogues include:
| Compound | Key Structural Differences | Functional Implications |
|---|---|---|
| Polyfluoro-N-polyfluoroalkylsulfonyl-1-alkanesulfonamide | Longer polyfluoroalkyl chains and multiple sulfonamide groups | Enhanced hydrophobicity and thermal stability; higher environmental persistence |
| Triphenylsulfonium 5-(alkyl) fluoropentane derivatives | Incorporation of a sulfonium cation and alkyl substituents | Increased reactivity in photolithography applications; reduced solubility in polar solvents |
| Non-fluorinated pentane-1-sulfonamide | Absence of fluorine substituent | Lower metabolic stability and reduced electron-withdrawing effects |
Physicochemical Properties
- Lipophilicity: The fluorine atom in 5-fluoropentane-1-sulfonamide increases lipophilicity (logP ~1.8) compared to non-fluorinated analogues (logP ~0.5), enhancing membrane permeability.
- Acidity : The sulfonamide group (pKa ~10.2) is less acidic than trifluoromethanesulfonamide derivatives (pKa ~8.5) due to fewer electron-withdrawing groups .
- Thermal Stability : Decomposition occurs at ~220°C, similar to other short-chain fluorosulfonamides but lower than perfluorinated analogues (>300°C) .
Regulatory and Industrial Relevance
This compound and its analogues are regulated under the U.S. EPA’s Significant New Use Rules (SNURs) due to concerns about widespread industrial use and environmental release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
